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Compound of Interest

Compound Name: Forestine

Cat. No.: B13851600 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical identity of Forestine, a

naturally occurring diterpenoid alkaloid. The primary focus of this document is to establish the

precise chemical nomenclature of Forestine according to the standards set by the International

Union of Pure and Applied Chemistry (IUPAC).

Chemical Identification and Nomenclature
Forestine, a complex diterpenoid alkaloid, has been identified and characterized in the

scientific literature. The definitive IUPAC name for this compound provides a systematic and

unambiguous description of its molecular structure.

1.1. IUPAC Name

The correct and complete IUPAC name for the compound commonly referred to as Forestine
is:

[(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25R)-19,21,22,24-tetraacetyloxy-20-

(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-

azapentacyclo[15.7.1.0¹’²⁰.0³’²³.0⁷’¹²]pentacosa-7(12),8,10-trien-18-yl] benzoate[1].

This systematic name precisely describes the stereochemistry and connectivity of every atom

within the intricate pentacyclic structure of the molecule.
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1.2. Chemical Structure

The IUPAC name corresponds to a specific two-dimensional and three-dimensional

arrangement of atoms. The structural formula reveals a highly substituted and complex

scaffold, characteristic of aconitine-type diterpenoid alkaloids.

Physicochemical Properties
A summary of the key physicochemical properties of Forestine is presented in Table 1. These

properties are computationally predicted and provide essential information for researchers

working with this compound.

Table 1: Computed Physicochemical Properties of Forestine

Property Value Source

Molecular Formula C₄₃H₄₉NO₁₈ PubChem[1]

Molecular Weight 867.8 g/mol PubChem[1]

Monoisotopic Mass 867.295 Da PubChemLite[2]

XLogP3 2.1 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
18 PubChem[1]

Rotatable Bond Count 12 PubChem[1]

Exact Mass 867.29496371 Da PubChem[1]

Topological Polar Surface Area 253 Å² PubChem[1]

Heavy Atom Count 62 PubChem[1]

Formal Charge 0 PubChem[1]

Complexity 1810 PubChem[1]
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Detailed experimental data for Forestine, including comprehensive protocols for its isolation,

synthesis, and biological evaluation, are not readily available in the public domain. Further in-

depth literature review and database searches would be required to compile such information.

This section would typically include:

Isolation and Purification: Detailed protocols for the extraction of Forestine from its natural

source, Aconitum forrestii Stapf[3], including the solvents, chromatographic techniques, and

analytical methods used for purification and characterization.

Spectroscopic Data: A comprehensive table of spectroscopic data, including ¹H NMR, ¹³C

NMR, Mass Spectrometry, and Infrared Spectroscopy, which are crucial for structural

elucidation and confirmation.

Biological Activity Assays: Specific protocols for in vitro and in vivo assays used to determine

the biological effects of Forestine. This would include details on cell lines, animal models,

reagents, and methodologies.

Signaling Pathways and Mechanism of Action
The specific signaling pathways modulated by Forestine and its precise mechanism of action

are subjects for further research. A diagrammatic representation of its interaction with biological

targets would be invaluable for understanding its pharmacological effects.

4.1. Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway that could be investigated for

Forestine, based on the known activities of similar diterpenoid alkaloids.
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Hypothetical Signaling Pathway for Forestine
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Experimental Workflow for Forestine Target ID

Phase 1: Initial Screening

Phase 2: Validation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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